molecular formula C13H17FN2O B3033731 (3-Amino-4-fluorophenyl)(azepan-1-yl)methanone CAS No. 1155076-75-7

(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone

Cat. No.: B3033731
CAS No.: 1155076-75-7
M. Wt: 236.28
InChI Key: JRCCTRHIKJPSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-fluorophenyl)(azepan-1-yl)methanone, also known as (3-AFA), is a synthetic compound that has recently been studied for its potential applications in scientific research. It is an aromatic amine with a fluoro-substituted phenyl ring and an azepan ring. 3-AFA has been found to possess a variety of biochemical and physiological effects, and has been used in laboratory experiments to study its effects on various biological systems.

Scientific Research Applications

3-AFA has been used in a variety of scientific research applications. It has been used to study its effects on various biological systems, such as cell proliferation, apoptosis, and gene expression. It has also been used to study the effects of various drugs on the body, such as the effects of antiepileptic drugs on the central nervous system. Additionally, 3-AFA has been used to study the effects of various environmental factors, such as the effects of air pollution on human health.

Mechanism of Action

The mechanism of action of 3-AFA is still under investigation. However, it is believed that the compound exerts its effects by binding to various receptors in the body, such as the serotonin receptor. Additionally, it is believed that 3-AFA can modulate the activity of certain enzymes, such as caspase-3, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects
3-AFA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, such as breast cancer cells, and has also been shown to induce apoptosis in those cells. Additionally, 3-AFA has been found to have anti-inflammatory and antioxidant effects, and has been shown to reduce the levels of certain pro-inflammatory cytokines, such as tumor necrosis factor alpha.

Advantages and Limitations for Lab Experiments

The use of 3-AFA in laboratory experiments has both advantages and limitations. One of the major advantages of using 3-AFA is that it is relatively easy to synthesize and is relatively stable. Additionally, 3-AFA can be used in a variety of experiments, such as cell culture experiments and animal studies. However, one of the major limitations of using 3-AFA is that it can be toxic at high concentrations, and therefore must be used with caution.

Future Directions

The potential applications of 3-AFA are still being explored. Further research is needed to better understand the mechanism of action of 3-AFA and to investigate its potential therapeutic applications. Additionally, further research is needed to investigate the effects of 3-AFA on various biological systems, such as the cardiovascular system and the immune system. Finally, further research is needed to investigate the potential toxicity of 3-AFA and to develop safer methods of synthesis and use.

Properties

IUPAC Name

(3-amino-4-fluorophenyl)-(azepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-11-6-5-10(9-12(11)15)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCCTRHIKJPSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.